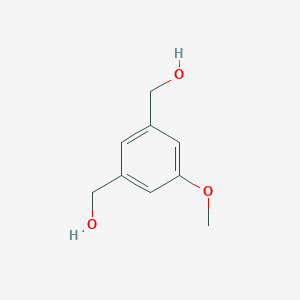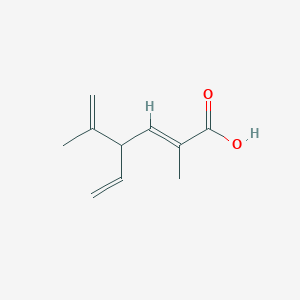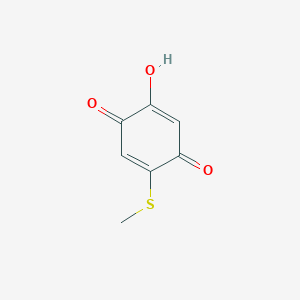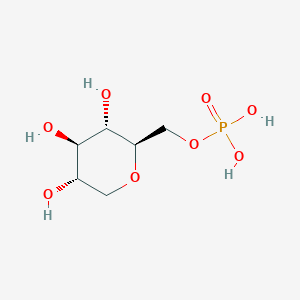
2,5-Diaminobenzene-1,4-dithiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Diaminobenzene-1,4-dithiol (DABDT) is a chemical compound that has gained attention in scientific research due to its unique properties and potential applications. It is a sulfur-containing aromatic compound that has two amine groups and two thiol groups, making it a versatile molecule for various chemical reactions. In
作用機序
2,5-Diaminobenzene-1,4-dithiol has a unique structure that allows it to participate in various chemical reactions. The two amine groups and two thiol groups can act as both electron donors and acceptors, making it a versatile molecule for various chemical reactions. The mechanism of action of 2,5-Diaminobenzene-1,4-dithiol depends on the specific application and reaction it is involved in.
Biochemical and Physiological Effects:
2,5-Diaminobenzene-1,4-dithiol has been found to have minimal toxicity and does not have any known physiological effects. However, it has been found to have potential applications in drug delivery and imaging due to its ability to form stable complexes with metal ions.
実験室実験の利点と制限
The advantages of using 2,5-Diaminobenzene-1,4-dithiol in lab experiments include its versatility, stability, and low toxicity. It can be used in various chemical reactions and can form stable complexes with metal ions. However, the limitations of using 2,5-Diaminobenzene-1,4-dithiol include the multi-step synthesis process and the need for specialized equipment and expertise.
将来の方向性
There are several future directions for 2,5-Diaminobenzene-1,4-dithiol research, including its potential applications in drug delivery, imaging, and materials science. One potential application is the use of 2,5-Diaminobenzene-1,4-dithiol as a ligand for metal ions in the synthesis of metal-organic frameworks (MOFs). MOFs are a class of materials that have potential applications in gas storage, catalysis, and drug delivery. Another potential application is the use of 2,5-Diaminobenzene-1,4-dithiol as a reducing agent in the synthesis of nanoparticles for imaging and drug delivery. Overall, 2,5-Diaminobenzene-1,4-dithiol has the potential to be a useful molecule for various scientific research fields.
科学的研究の応用
2,5-Diaminobenzene-1,4-dithiol has been used in various scientific research fields, including materials science, biochemistry, and nanotechnology. It has been found to have unique properties that make it a useful molecule for various applications. In materials science, 2,5-Diaminobenzene-1,4-dithiol has been used as a ligand for metal ions to create metal complexes with interesting properties. In biochemistry, 2,5-Diaminobenzene-1,4-dithiol has been used as a reducing agent to study protein disulfide bonds. In nanotechnology, 2,5-Diaminobenzene-1,4-dithiol has been used as a precursor for the synthesis of gold nanoparticles.
特性
CAS番号 |
15657-79-1 |
|---|---|
製品名 |
2,5-Diaminobenzene-1,4-dithiol |
分子式 |
C6H8N2S2 |
分子量 |
172.3 g/mol |
IUPAC名 |
2,5-diaminobenzene-1,4-dithiol |
InChI |
InChI=1S/C6H8N2S2/c7-3-1-5(9)4(8)2-6(3)10/h1-2,9-10H,7-8H2 |
InChIキー |
AHUNLCWALDZRQE-UHFFFAOYSA-N |
SMILES |
C1=C(C(=CC(=C1S)N)S)N |
正規SMILES |
C1=C(C(=CC(=C1S)N)S)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester](/img/structure/B96791.png)


![2-[Acetyl(carboxymethyl)amino]benzoic acid](/img/structure/B96796.png)

![[(Z)-[(E)-4-(2-Bromophenyl)but-3-en-2-ylidene]amino]urea](/img/structure/B96800.png)




![1-Phenylnaphtho[2,3-b]azet-2-one](/img/structure/B96811.png)
